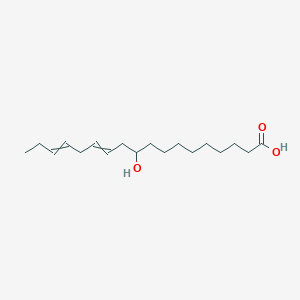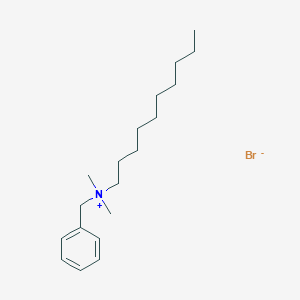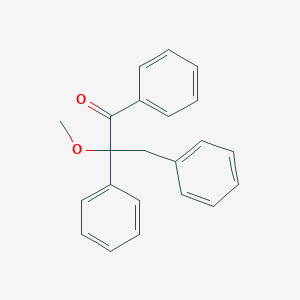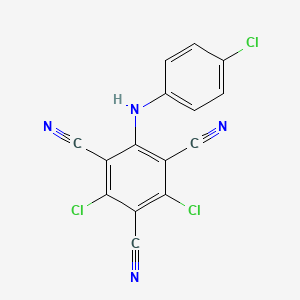
2-(4-Arsonoanilino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Arsonoanilino)benzoic acid is an organic compound that features both an arsonic acid group and a benzoic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Arsonoanilino)benzoic acid typically involves the reaction of 4-nitrobenzoic acid with an arsonic acid derivative. The process generally includes the following steps:
Nitration: 4-nitrobenzoic acid is synthesized by nitrating benzoic acid.
Reduction: The nitro group in 4-nitrobenzoic acid is reduced to an amino group, forming 4-aminobenzoic acid.
Arsonation: The amino group in 4-aminobenzoic acid is then reacted with an arsonic acid derivative to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Arsonoanilino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form arsonic acid derivatives.
Reduction: The arsonic acid group can be reduced to form arsonous acid derivatives.
Substitution: The benzoic acid group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Arsonic acid derivatives.
Reduction: Arsonous acid derivatives.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2-(4-Arsonoanilino)benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential as a biological marker and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Arsonoanilino)benzoic acid involves its interaction with various molecular targets and pathways. The arsonic acid group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzoic acid: Similar structure but lacks the arsonic acid group.
Benzoic acid: Lacks both the amino and arsonic acid groups.
Arsanilic acid: Contains an arsonic acid group but lacks the benzoic acid structure.
Uniqueness
2-(4-Arsonoanilino)benzoic acid is unique due to the presence of both an arsonic acid group and a benzoic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
33354-38-0 |
|---|---|
Formule moléculaire |
C13H12AsNO5 |
Poids moléculaire |
337.16 g/mol |
Nom IUPAC |
2-(4-arsonoanilino)benzoic acid |
InChI |
InChI=1S/C13H12AsNO5/c16-13(17)11-3-1-2-4-12(11)15-10-7-5-9(6-8-10)14(18,19)20/h1-8,15H,(H,16,17)(H2,18,19,20) |
Clé InChI |
NBVBUAXATMBRQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


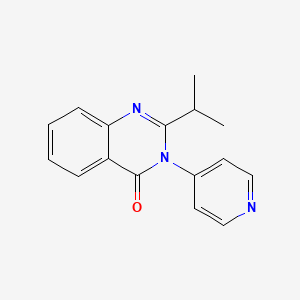
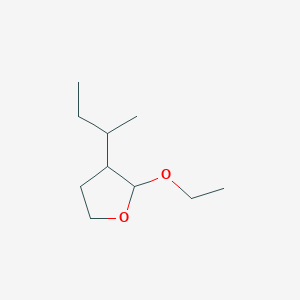


![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)
